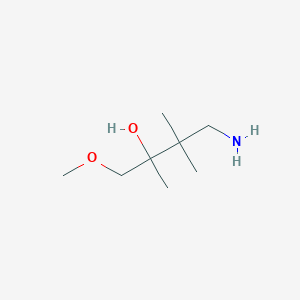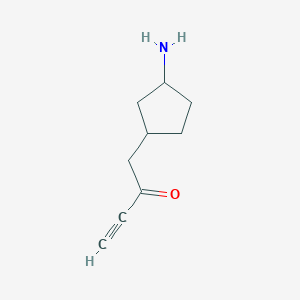![molecular formula C15H21BrO B13184826 ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C15H21BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a hept-6-en-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)benzyl alcohol with hept-6-en-1-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The hept-6-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the hept-6-en-1-yloxy group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas at room temperature or elevated temperatures.
Major Products Formed
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hept-6-yloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of bromomethyl and hept-6-en-1-yloxy groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The hept-6-en-1-yloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)benzyl alcohol
- Hept-6-en-1-ol
- Benzyl bromide
Uniqueness
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is unique due to the presence of both a bromomethyl group and a hept-6-en-1-yloxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H21BrO |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
4-(bromomethyl)hept-6-enoxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h2-5,8-9,14H,1,6-7,10-13H2 |
Clave InChI |
MPLUMEYEAVNXBK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CCCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


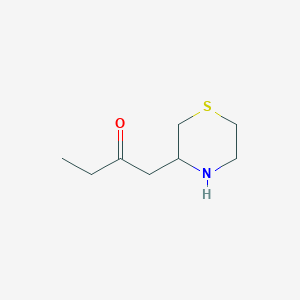
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
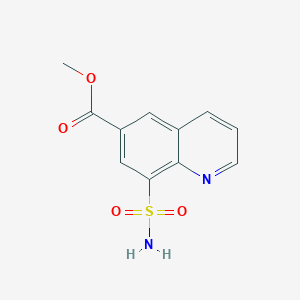
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
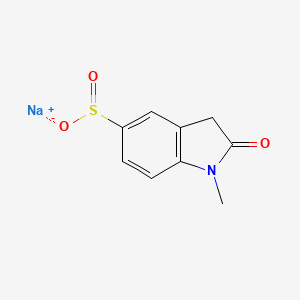
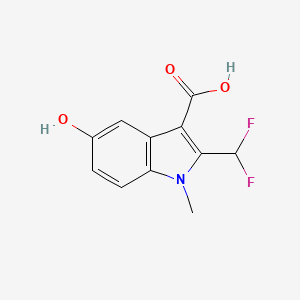

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
